

# Application Notes: HPLC Analysis of Chrysin 6-C-glucoside 8-C-arabinoside (Isoschaftoside)

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## Compound of Interest

Compound Name: Chrysin 6-C-glucoside 8-C-arabinoside

Cat. No.: B2874207

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## Introduction

**Chrysin 6-C-glucoside 8-C-arabinoside**, also known as isoschaftoside, is a C-glycosylflavone found in various medicinal plants, most notably in species of the *Passiflora* (passionflower) genus.[1][2][3][4] As a significant bioactive constituent, its accurate quantification is crucial for the quality control of herbal raw materials, extracts, and finished phytopharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the separation and quantification of isoschaftoside and other related flavonoids.[1][2][3] This document provides a detailed protocol for the quantitative analysis of isoschaftoside using a reversed-phase HPLC (RP-HPLC) method.

## Principle

This method employs RP-HPLC to separate isoschaftoside from other components in a sample matrix. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic solvent.[3] A Diode Array Detector (DAD) or UV detector is used for detection at a wavelength where the analyte exhibits maximum absorbance, ensuring sensitivity and specificity. Quantification is performed using an external standard method by comparing the peak area of the analyte in the sample to that of a certified reference standard.[5][6]

## Experimental Protocols

## Materials and Reagents

- Reference Standard: Isoschaftoside (**Chrysin 6-C-glucoside 8-C-arabinoside**), Purity  $\geq 98\%$
- Solvents:
  - Acetonitrile (HPLC Grade)
  - Methanol (HPLC Grade)
  - Formic Acid or Acetic Acid (Analytical Grade)
  - Deionized Water (18.2 M $\Omega$ ·cm)
- Sample Matrix: Dried plant material (e.g., *Passiflora incarnata* leaves), plant extracts, or formulated products.

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector is required. The following conditions are based on established methods for flavonoid analysis.[\[1\]](#)[\[3\]](#)

Parameter	Recommended Conditions
HPLC Column	Reversed-phase C18 (e.g., Phenomenex Hypersil ODS, 250 x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.3% Formic Acid (v/v)
Mobile Phase B	Acetonitrile or Methanol
Gradient Elution	Example: Start with 5-15% B, ramp to 50-70% B over 40-55 minutes, hold, re-equilibrate
Flow Rate	1.0 mL/min
Column Temperature	30 - 37°C
Detection Wavelength	280 nm for general flavonoid profiling or 340-360 nm for higher specificity
Injection Volume	10 - 20 µL
Total Run Time	Approximately 60-65 minutes, including re-equilibration

## Preparation of Solutions

### a) Standard Stock Solution (e.g., 100 µg/mL)

- Accurately weigh approximately 5 mg of the isoschaftoside reference standard.
- Dissolve the standard in a 50 mL volumetric flask using methanol or a methanol-water mixture (e.g., 80% methanol).
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Bring the flask to volume with the same solvent and mix thoroughly. Store this stock solution refrigerated (2-8°C) and protected from light.

### b) Calibration Standards

- Prepare a series of working calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by performing serial dilutions of the stock solution with the mobile phase or the initial mobile phase composition.[\[7\]](#)
- These solutions should be prepared fresh daily.

#### c) Sample Preparation (Example: Dried Plant Material)

- Grind the dried plant material to a fine powder.
- Accurately weigh about 1.0 g of the powdered sample into a suitable extraction vessel.
- Add 20 mL of 80% methanol (v/v) as the extraction solvent.
- Perform ultrasonic extraction for 40-60 minutes at room temperature.[\[6\]](#)
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[\[6\]](#)

## Method Validation Parameters (Typical Expected Values)

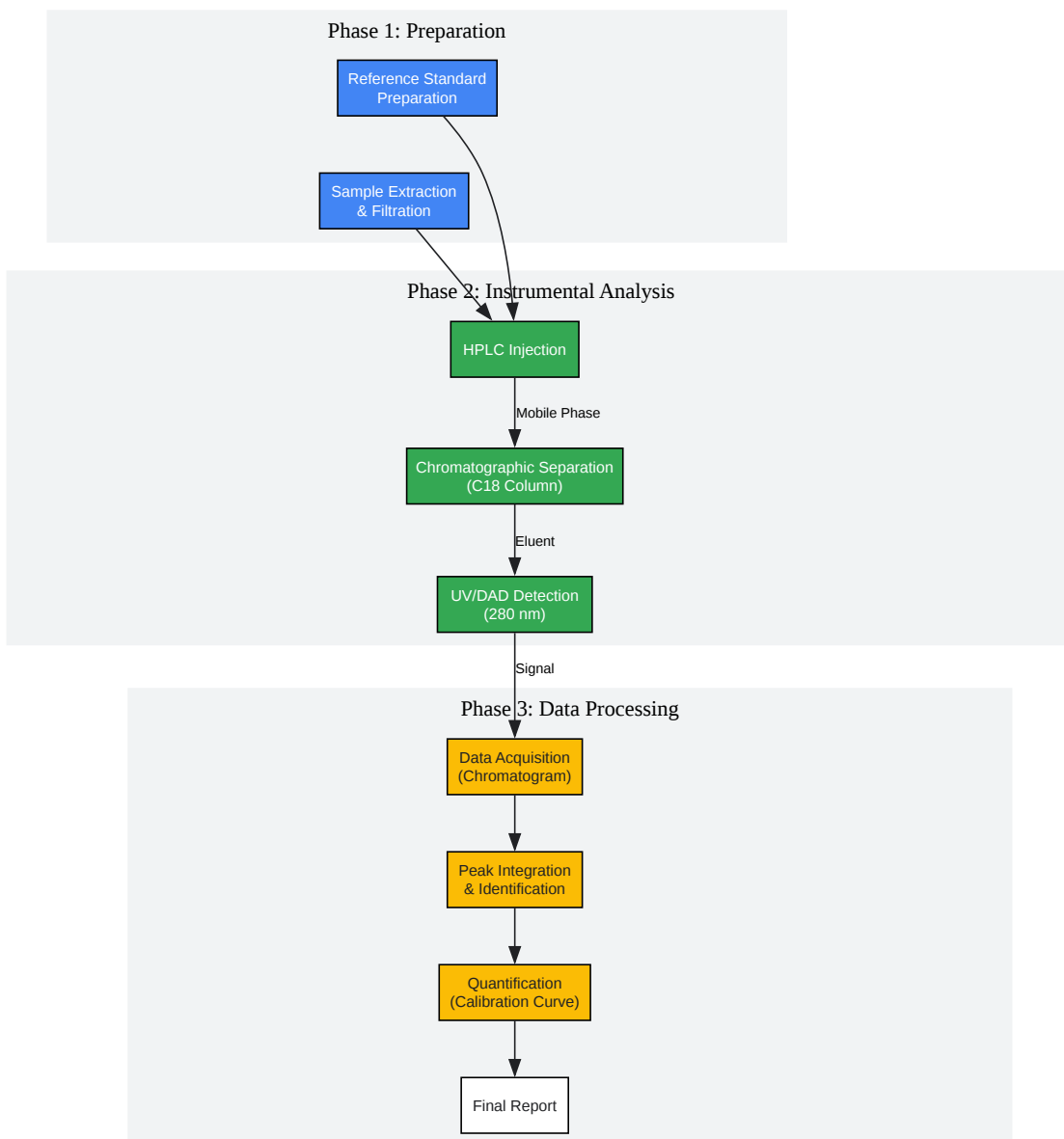
Method validation is a critical step to ensure the reliability of the results.[\[8\]](#) Key parameters to evaluate include:

Validation Parameter	Typical Specification
Linearity	Correlation coefficient ( $R^2$ ) > 0.999 over the concentration range[7]
Precision (RSD%)	Intraday and Interday RSD < 2%[7]
Accuracy (Recovery %)	97 - 103%[7]
Limit of Detection (LOD)	Calculated as $3.3 \times (\text{Standard Deviation of Response} / \text{Slope of Calibration Curve})$ [5]
Limit of Quantification (LOQ)	Calculated as $10 \times (\text{Standard Deviation of Response} / \text{Slope of Calibration Curve})$ [5]

## Data Analysis and Quantification

- **System Suitability:** Before starting the analysis, inject a mid-range standard solution multiple times (n=5) to check for system suitability parameters like peak area reproducibility (RSD < 2%), theoretical plates, and tailing factor.
- **Calibration Curve:** Inject the prepared calibration standards in triplicate. Construct a calibration curve by plotting the average peak area against the concentration of isoschaftoside.
- **Sample Analysis:** Inject the prepared sample solutions.
- **Quantification:** Identify the isoschaftoside peak in the sample chromatogram by comparing its retention time with that of the reference standard.[5] Calculate the concentration of isoschaftoside in the sample using the linear regression equation derived from the calibration curve.

## Visual Workflow



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Caption: HPLC analysis workflow for **Chrysin 6-C-glucoside 8-C-arabinoside**.

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